molecular formula C8H4Br2S B3240001 3,6-Dibromobenzo[B]thiophene CAS No. 1426082-37-2

3,6-Dibromobenzo[B]thiophene

Cat. No.: B3240001
CAS No.: 1426082-37-2
M. Wt: 291.99 g/mol
InChI Key: LQQHIORRVCHCNT-UHFFFAOYSA-N
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Description

3,6-Dibromobenzo[B]thiophene is a chemical compound with the molecular formula C8H4Br2S. It is a derivative of benzo[B]thiophene, where bromine atoms are substituted at the 3 and 6 positions of the benzo[B]thiophene core. This compound is known for its planar structure, which is crucial for achieving efficient π-conjugation in conjugated polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromobenzo[B]thiophene can be achieved through various methods. One common method involves the bromination of benzo[B]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature and yields the desired dibrominated product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromobenzo[B]thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Coupling Reactions: Palladium catalysts, such as palladium(II) acetate, in the presence of ligands like triphenylphosphine, are used under inert atmosphere conditions.

Major Products Formed

    Substitution Reactions: Products with various functional groups replacing the bromine atoms.

    Coupling Reactions: Complex aromatic compounds with extended conjugation.

Scientific Research Applications

3,6-Dibromobenzo[B]thiophene has several applications in scientific research:

    Organic Electronics: It is used in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Material Science: The compound is utilized in the development of organic semiconductors and photovoltaic materials.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active molecules with potential anticancer, antimicrobial, and anti-inflammatory properties

Comparison with Similar Compounds

Similar Compounds

    Benzo[B]thiophene: The parent compound without bromine substitutions.

    2,5-Dibromobenzo[B]thiophene: A similar compound with bromine atoms at different positions.

    3,6-Dibromothieno[3,2-b]thiophene: A structurally related compound with a thiophene ring fused to the benzo[B]thiophene core

Uniqueness

3,6-Dibromobenzo[B]thiophene is unique due to its specific bromine substitution pattern, which influences its electronic properties and reactivity. This makes it particularly valuable in the synthesis of conjugated polymers and other advanced materials .

Properties

IUPAC Name

3,6-dibromo-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2S/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQHIORRVCHCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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